4-(3,3-Dimethylcyclohexyl)-2H-1,2,3-triazole
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Overview
Description
4-(3,3-Dimethylcyclohexyl)-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclohexyl group substituted with two methyl groups at the 3-position, attached to a triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylcyclohexyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting 3,3-dimethylcyclohexylamine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts is also preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylcyclohexyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of alkylated or acylated triazoles.
Scientific Research Applications
4-(3,3-Dimethylcyclohexyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of enzymes like cytochrome P450.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylcyclohexyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. This coordination disrupts the normal function of the enzyme, leading to the desired biological effect. The compound can also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound without the cyclohexyl group.
4-Phenyl-1,2,3-triazole: A similar compound with a phenyl group instead of a cyclohexyl group.
4-Methyl-1,2,3-triazole: A simpler analog with a single methyl group.
Uniqueness
4-(3,3-Dimethylcyclohexyl)-2H-1,2,3-triazole is unique due to the presence of the bulky cyclohexyl group, which can influence its steric and electronic properties. This makes it more selective in its interactions with biological targets and can enhance its stability and reactivity compared to simpler triazoles.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(3,3-dimethylcyclohexyl)-2H-triazole |
InChI |
InChI=1S/C10H17N3/c1-10(2)5-3-4-8(6-10)9-7-11-13-12-9/h7-8H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
KJOJNALNUGEBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C2=NNN=C2)C |
Origin of Product |
United States |
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